molecular formula C21H12Br2Cl2N2O3 B11548415 2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol

2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol

Cat. No.: B11548415
M. Wt: 571.0 g/mol
InChI Key: WOOIBJDBBYJBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is a complex organic compound characterized by its multiple halogen substituents and aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the benzoxazole moiety through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones, depending on the specific reaction pathway and conditions.

Scientific Research Applications

2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, disruption of cellular processes, or interaction with DNA. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is unique due to its specific combination of halogen substituents and the presence of the benzoxazole moiety

Properties

Molecular Formula

C21H12Br2Cl2N2O3

Molecular Weight

571.0 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-5-methylbenzene-1,3-diol

InChI

InChI=1S/C21H12Br2Cl2N2O3/c1-9-12(19(28)17(23)20(29)16(9)22)8-26-10-5-6-15-14(7-10)27-21(30-15)11-3-2-4-13(24)18(11)25/h2-8,28-29H,1H3

InChI Key

WOOIBJDBBYJBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.